5-Iodothiazolo[5,4-b]pyridin-2-amine
Description
5-Iodothiazolo[5,4-b]pyridin-2-amine is a halogenated derivative of the thiazolo[5,4-b]pyridin-2-amine scaffold, a fused bicyclic heterocycle comprising a thiazole ring annulated with a pyridine ring. The iodine substituent at position 5 introduces unique electronic and steric properties, influencing reactivity, solubility, and biological activity. Thiazolo[5,4-b]pyridin-2-amine derivatives are widely studied as intermediates in organic synthesis and for their pharmacological relevance, particularly as kinase inhibitors (e.g., phosphoinositide 3-kinase inhibitors) .
Properties
Molecular Formula |
C6H4IN3S |
|---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
5-iodo-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C6H4IN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9) |
InChI Key |
HIDGOYPOWHXLJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodothiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method provides a moderate to good yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and specific reaction conditions ensures efficient production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Iodothiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the thiazolo[5,4-b]pyridine core .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodothiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For example, as a phosphoinositide 3-kinase inhibitor, it binds to the kinase domain, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to various biological effects, including reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 5-Iodothiazolo[5,4-b]pyridin-2-amine with its halogenated and substituted analogs:
Notes:
Crystallographic and Hydrogen-Bonding Trends
- Selenium analogs (e.g., N-p-tolylselenazolo[5,4-b]pyridin-2-amine) form zigzag chains via N–H⋯N hydrogen bonds (H-bond distance: ~2.93 Å) . Iodine’s bulkiness may disrupt such packing, favoring alternative intermolecular interactions.
Biological Activity
5-Iodothiazolo[5,4-b]pyridin-2-amine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazole ring fused to a pyridine structure, with an iodine substituent at the 5-position. This unique structure contributes to its reactivity and interaction with biological targets.
The compound's mechanism of action primarily involves:
- Enzyme Modulation : It acts as a modulator of various enzymes, particularly those involved in signaling pathways related to cancer and inflammation.
- Receptor Interaction : The compound may interact with specific receptors, altering their activity and leading to therapeutic effects. Notably, it has been studied for its potential as a phosphoinositide 3-kinase (PI3K) inhibitor, which is crucial in cancer therapy.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity through its inhibition of PI3K. In a study involving various derivatives, it was found that certain compounds showed IC50 values in the nanomolar range against different PI3K isoforms:
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
|---|---|---|---|---|
| 19a | 3.4 | 34 | 1.8 | 2.5 |
These findings suggest that the compound is a selective inhibitor of PI3Kα, PI3Kγ, and PI3Kδ compared to PI3Kβ, making it a promising candidate for cancer treatment .
Pain Management
Additionally, studies have indicated that compounds similar to this compound may modulate pain pathways. The binding affinity to pain-related receptors suggests potential applications in pain management therapies .
Case Studies
Several case studies have highlighted the efficacy of thiazolo[5,4-b]pyridine derivatives, including this compound:
- Study on Cancer Cell Lines : In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis through the modulation of PI3K signaling pathways.
- Pain Pathway Modulation : Clinical studies indicated that related compounds showed promise in reducing pain response in animal models by affecting nociceptive pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
